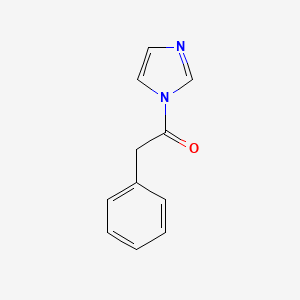![molecular formula C8H9N3S B12829580 S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine CAS No. 41066-73-3](/img/structure/B12829580.png)
S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine: is a compound that features a benzimidazole ring, which is a significant structural motif in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine typically involves the reaction of benzimidazole derivatives with thiohydroxylamine. One common method includes the use of aromatic aldehydes and o-phenylenediamine in the presence of sulfur and N,N-dimethylformamide (DMF) to form the benzimidazole core . The thiohydroxylamine group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine can undergo various chemical reactions, including:
Oxidation: The thiohydroxylamine group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiohydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s benzimidazole core is known for its biological activity. . The thiohydroxylamine group may enhance these activities by interacting with biological targets in unique ways.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications in material science .
Wirkmechanismus
The mechanism of action of S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. The thiohydroxylamine group can form covalent bonds with biological molecules, leading to the inhibition of key pathways involved in cell growth and proliferation . This dual mechanism makes the compound a promising candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: A core structure with similar biological activities but lacks the thiohydroxylamine group.
Thiohydroxylamine derivatives: Compounds with similar reactivity but different core structures.
Uniqueness: S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine is unique due to the combination of the benzimidazole core and the thiohydroxylamine group. This combination enhances its reactivity and potential biological activities, making it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
41066-73-3 |
|---|---|
Molekularformel |
C8H9N3S |
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
S-(1H-benzimidazol-2-ylmethyl)thiohydroxylamine |
InChI |
InChI=1S/C8H9N3S/c9-12-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2,(H,10,11) |
InChI-Schlüssel |
HXBNOXUTJOPPII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)CSN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12829508.png)

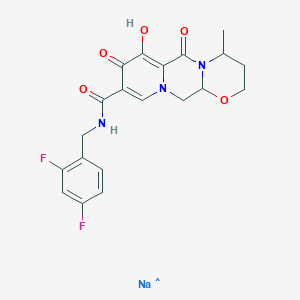
![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12829526.png)


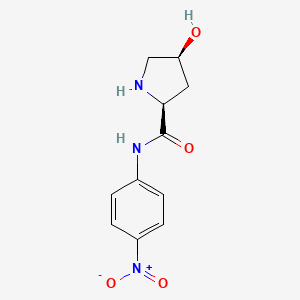
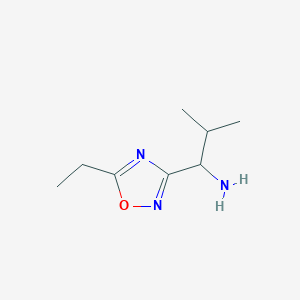
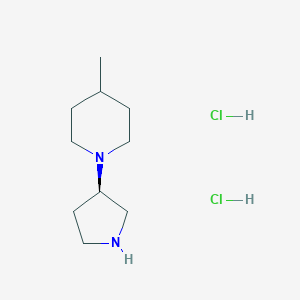

![(1-Iododibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B12829569.png)
